

Application Notes and Protocols: Dosing and Administration of GFH009 in Mouse Models

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Compound of Interest

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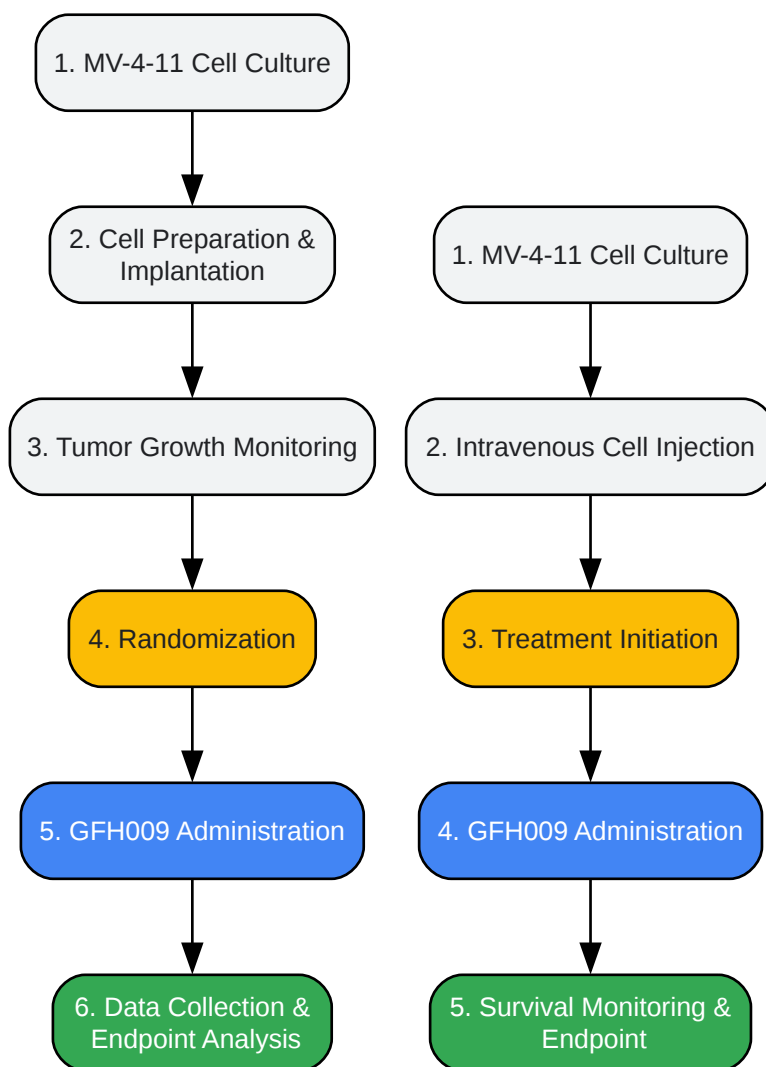
These application notes provide detailed protocols for the dosing and administration of GFH009, a potent and highly selective CDK9 inhibitor, in preclinical mouse models of hematologic malignancies. The information is intended to guide researchers in designing and executing in vivo efficacy and pharmacodynamic studies.

Introduction

GFH009 is a small molecule inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation.^[1] By inhibiting CDK9, GFH009 leads to the downregulation of anti-apoptotic proteins, such as MCL-1, and oncogenes like c-MYC, ultimately inducing apoptosis in cancer cells.^{[1][2][3]} Preclinical studies have demonstrated its anti-tumor activity in various hematologic malignancy models, particularly in acute myeloid leukemia (AML).^{[1][2]}

Mechanism of Action Signaling Pathway

GFH009 selectively binds to and inhibits the kinase activity of CDK9. This prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a halt in transcriptional elongation of key survival genes for cancer cells.



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References

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